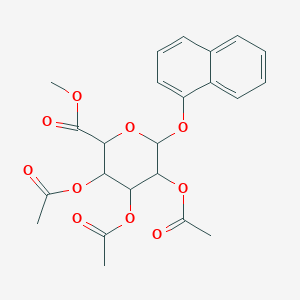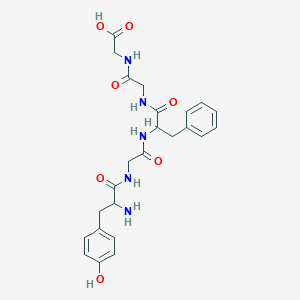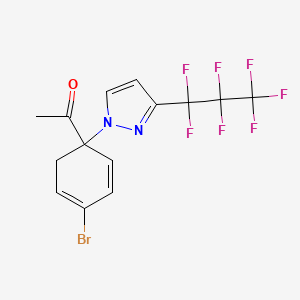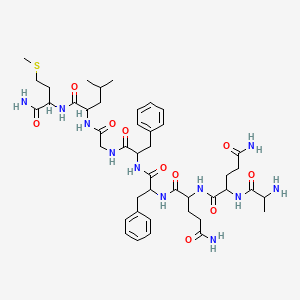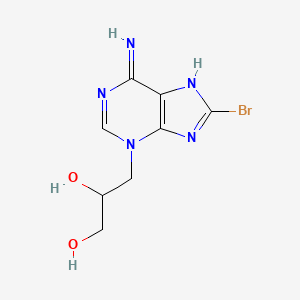
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10BrN5O2 and a molecular weight of 288.1 g/mol. This compound is characterized by the presence of a purine ring substituted with an amino group at the 6th position and a bromine atom at the 8th position, along with a 1,2-propanediol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and brominating agents.
Bromination: The purine derivative is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Amination: The brominated purine is then reacted with an amine source to introduce the amino group at the 6th position.
Propanediol Addition: Finally, the 1,2-propanediol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with oxo groups replacing hydroxyl groups.
Reduced Derivatives: Compounds with hydrogen atoms replacing bromine atoms.
Substituted Derivatives: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(6-amino-8-chloro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a chlorine atom instead of bromine.
3-(6-amino-8-fluoro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a fluorine atom instead of bromine.
3-(6-amino-8-iodo-3H-purin-3-yl)-1,2-propanediol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C8H10BrN5O2 |
|---|---|
Molecular Weight |
288.10 g/mol |
IUPAC Name |
3-(8-bromo-6-imino-7H-purin-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,10,15-16H,1-2H2,(H,12,13) |
InChI Key |
NYGXMHAESZUNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C2=C(N1CC(CO)O)N=C(N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


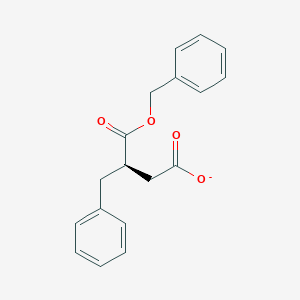
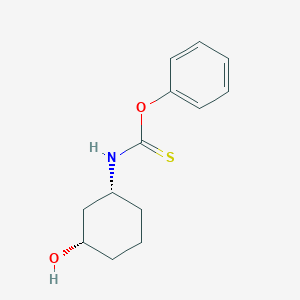
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
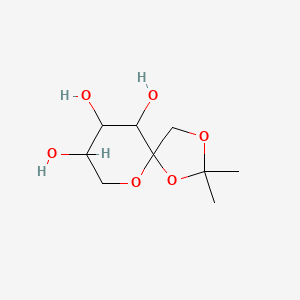
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
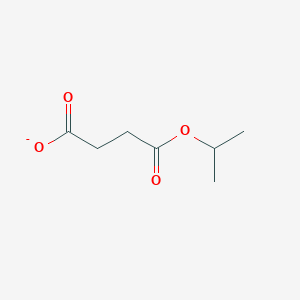

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
